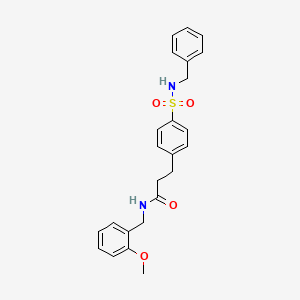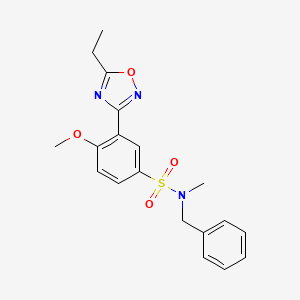
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide, also known as BEME, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BEME belongs to the class of sulfonamide compounds and has shown promising results in various preclinical studies.
作用機序
The exact mechanism of action of N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). It has also been shown to modulate the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways play a crucial role in inflammation, cancer, and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. This compound has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. It has been shown to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. This compound has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
実験室実験の利点と制限
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. This compound has also been shown to have low toxicity levels, making it safe for use in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer. This compound also has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide. One direction is to study its potential use in treating autoimmune diseases. This compound has been shown to have a positive effect on the immune system, and it may be a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another direction is to study its potential use in treating neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be a potential treatment for diseases such as Alzheimer's and Parkinson's. Finally, more studies are needed to understand the exact mechanism of action of this compound and its potential use in treating various diseases.
合成法
The synthesis of N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide involves the reaction of 4-methoxy-N-methylbenzenesulfonamide with benzyl bromide and 5-ethyl-1,2,4-oxadiazol-3-ylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reacted with benzyl bromide to form the final product. The yield of the synthesis process is around 60%, and the purity of the compound is around 95%.
科学的研究の応用
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. This compound has also been shown to have a positive effect on the immune system and has been studied for its potential use in treating autoimmune diseases.
特性
IUPAC Name |
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-18-20-19(21-26-18)16-12-15(10-11-17(16)25-3)27(23,24)22(2)13-14-8-6-5-7-9-14/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTDIMLGHLWONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


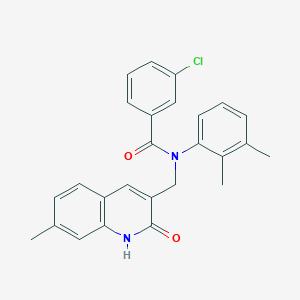

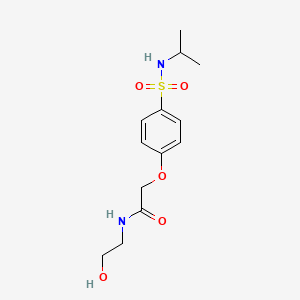
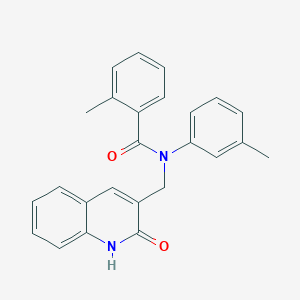
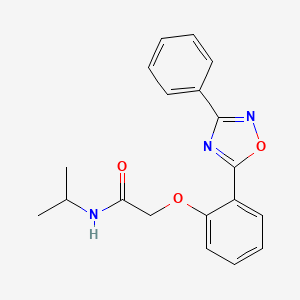
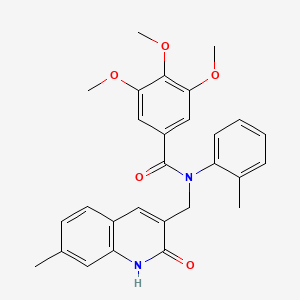
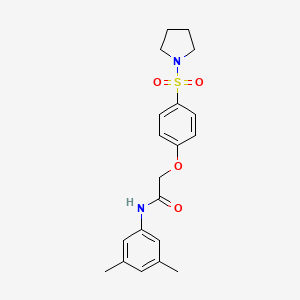
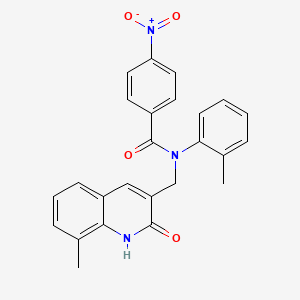
![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)
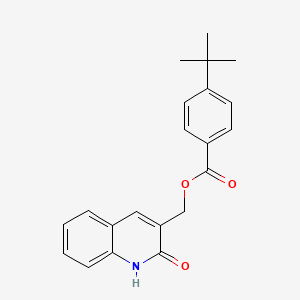
![4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine](/img/structure/B7695909.png)
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)
